2-Bromo-6-methoxypyridin-3-ol
Description
Significance of Pyridine (B92270) Derivatives in Heterocyclic Chemistry
Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of heterocyclic chemistry. numberanalytics.comnumberanalytics.com Its derivatives are ubiquitous, found in a wide array of natural products, including vitamins like niacin and pyridoxine, and coenzymes. nih.govresearchgate.net The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceutical agents with a broad spectrum of therapeutic applications, such as antibacterial and antihistamine drugs. numberanalytics.comnih.govtandfonline.com The nitrogen atom in the pyridine ring imparts unique properties, including basicity and the ability to engage in hydrogen bonding, which can enhance the pharmacokinetic properties of drug molecules. tandfonline.com Furthermore, pyridine derivatives are integral to materials science, where they are used in the synthesis of polymers and dyes, and in agrochemicals, contributing to the development of pesticides. numberanalytics.com
The Role of Halogenated Pyridines as Synthetic Building Blocks
The introduction of halogen atoms onto the pyridine ring significantly enhances its utility as a synthetic building block. Halogenated pyridines are versatile intermediates in a multitude of organic transformations. nih.gov The halogen substituent can act as a leaving group in nucleophilic substitution reactions or as a handle for cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. nih.gov This functionality allows for the regioselective introduction of a wide range of substituents, enabling the construction of complex molecular architectures. nih.gov The development of selective halogenation methods for pyridines is an active area of research, as it provides access to key intermediates for the synthesis of pharmaceuticals and agrochemicals. nih.gov
Overview of Pyridinols and Alkoxypyridines as Unique Scaffolds
Pyridinols (hydroxypyridines) and their O-alkylated derivatives, alkoxypyridines, represent important subclasses of pyridine derivatives that serve as unique scaffolds in organic synthesis and drug discovery. rsc.orgresearchgate.net The hydroxyl group in pyridinols can modulate the electronic properties of the pyridine ring and participate in hydrogen bonding interactions, which is particularly important in the design of biologically active molecules. Alkoxypyridines, such as methoxypyridines, are also prevalent in medicinal chemistry. mdpi.com The methoxy (B1213986) group can influence the molecule's lipophilicity and metabolic stability, and its position on the pyridine ring can direct further chemical modifications. Both pyridinols and alkoxypyridines are valuable starting materials and intermediates for the synthesis of more complex heterocyclic systems. rsc.orgnih.gov
Contextualizing 2-Bromo-6-methoxypyridin-3-ol within Substituted Pyridinols
This compound is a trifunctional pyridine derivative, incorporating a bromine atom, a methoxy group, and a hydroxyl group. This specific arrangement of substituents makes it a potentially valuable building block in organic synthesis. The bromine at the 2-position, the hydroxyl group at the 3-position, and the methoxy group at the 6-position offer multiple sites for chemical modification.
While detailed research findings on this compound are not extensively available in peer-reviewed literature, its chemical structure suggests its utility as an intermediate in the synthesis of more complex molecules. The presence of both a nucleophilic hydroxyl group and an electrophilic center at the carbon bearing the bromine atom, along with the directing effects of the methoxy group, allows for a range of potential transformations.
Below is a table summarizing the key identifiers and some computed properties of this compound.
| Identifier/Property | Value | Source |
| IUPAC Name | 6-bromo-2-methoxypyridin-3-ol | nih.gov |
| CAS Number | 1823333-27-2 | ariboreagent.comchemicalbook.combldpharm.comapolloscientific.co.uksigmaaldrich.com |
| Molecular Formula | C6H6BrNO2 | nih.gov |
| Molecular Weight | 204.02 g/mol | nih.govchemicalbook.combldpharm.com |
| Canonical SMILES | COC1=C(C=CC(=N1)Br)O | nih.gov |
| InChI Key | OHUCFSVXYHAYSA-UHFFFAOYSA-N | nih.gov |
| Predicted Boiling Point | 337.1±37.0 °C | chemicalbook.com |
| Predicted Density | 1.682±0.06 g/cm³ | chemicalbook.com |
| Predicted XLogP3 | 1.8 | nih.gov |
The synthesis of related compounds, such as 2-bromo-3-methoxypyridine, has been reported and typically involves the bromination of a hydroxypyridine followed by methylation of the hydroxyl group. prepchem.comgoogle.com For instance, 2-bromo-3-pyridinol can be reacted with a methylating agent like methyl iodide in the presence of a base to yield 2-bromo-3-methoxypyridine. prepchem.com It is conceivable that a similar synthetic strategy could be adapted for the synthesis of this compound, likely starting from a dihydroxypyridine precursor.
The potential applications of this compound are likely as an intermediate in the synthesis of pharmaceutical and agrochemical compounds, leveraging the reactivity of its functional groups to build more complex molecular scaffolds.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-6-methoxypyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2/c1-10-5-3-2-4(9)6(7)8-5/h2-3,9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLAPIKZMILIDTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Bromo 6 Methoxypyridin 3 Ol
Strategic Approaches to Pyridine (B92270) Core Functionalization
The construction of the 2-Bromo-6-methoxypyridin-3-ol molecule hinges on the selective introduction of three different substituents onto the pyridine ring. The order and method of these introductions are critical for a successful synthesis. Key strategies involve the directed functionalization of pyridinol or other suitable pyridine precursors.
Electrophilic aromatic bromination is a fundamental method for introducing bromine atoms to aromatic rings. nih.gov The regiochemical outcome of this reaction is governed by the electronic properties of the substituents already present on the ring. nih.govresearchgate.net In a pyridinol precursor such as 6-methoxypyridin-3-ol, the hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups are both ortho-, para-directing activators for electrophilic substitution. The challenge lies in achieving selective bromination at the C2 position.
The directing power of substituents plays a crucial role. A π-donor substituent generally facilitates electrophilic aromatic bromination at its para position. nih.gov For a precursor like a 3-hydroxypyridine (B118123) derivative, the hydroxyl group strongly directs electrophiles to the ortho and para positions. For instance, the bromination of 6-hydroxytetrahydroisoquinolines with molecular bromine has been shown to afford the C5-bromo product with excellent regioselectivity, demonstrating the powerful directing effect of the hydroxyl group to the ortho position. cornell.eduresearchgate.net In the case of a 6-methoxypyridin-3-ol precursor, both the 3-hydroxyl and 6-methoxy groups would direct towards the C2, C4, and C5 positions. Precise control of reaction conditions, such as the choice of brominating agent (e.g., N-Bromosuccinimide (NBS), Br2), solvent, and temperature, is essential to favor substitution at the desired C2 position over others. nih.gov Theoretical calculations can also be employed to analyze the positional selectivity in electrophilic aromatic brominations to better predict experimental outcomes. nih.govresearchgate.net
Nucleophilic aromatic substitution (SNAr) is a powerful reaction for introducing nucleophiles, such as methoxide (B1231860), onto an aromatic ring that bears a suitable leaving group (like a halide) and is activated by electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com Pyridine rings are inherently electron-deficient, making them more susceptible to SNAr than benzene, especially when a leaving group is at the ortho or para position to the ring nitrogen. wikipedia.org
This strategy is commonly used to introduce alkoxy groups. A typical precursor for the synthesis of this compound would be a dihalogenated pyridine, such as 2,6-dibromopyridine. The reaction with sodium methoxide (NaOMe) can selectively replace one of the bromine atoms. The increased reactivity of the C2 and C6 positions in pyridines makes them prime sites for such substitutions. For example, the reaction of 2,6-dibromo-3-aminopyridine with sodium methoxide selectively yields 6-bromo-2-methoxy-3-aminopyridine, demonstrating the feasibility of selective methoxylation. nih.gov
Similarly, the synthesis of 2-Bromo-6-methylaminopyridine has been achieved by reacting 2,6-Dibromopyridine with methylamine, where one bromine atom is displaced. georgiasouthern.edugeorgiasouthern.edu The conditions for these reactions, such as solvent and temperature, are critical for achieving monosubstitution and avoiding the formation of dimethoxy products.
Below is a table summarizing reaction conditions for methoxy group introduction on halo-pyridines from related syntheses.
| Starting Material | Reagents | Solvent | Temperature | Product | Yield | Reference |
| 2,6-dibromo-3-aminopyridine | Sodium methoxide (NaOMe) | - | - | 6-bromo-2-methoxy-3-aminopyridine | - | nih.gov |
| 2-bromo-3-pyridinol | Methyl iodide (CH3I), KOH | DMSO | 55-60°C | 2-bromo-3-methoxypyridine | 68% | prepchem.com |
| 2-bromo-3-hydroxy-6-iodopyridine | Methyl iodide (CH3I), K2CO3 | DMF | 100°C | 2-Bromo-6-iodo-3-methoxypyridine | - |
Table 1: Examples of Methoxy Group Introduction via SNAr or Williamson Ether Synthesis.
Introducing a hydroxyl group onto a pyridine ring can be accomplished through several methods. One common approach is the demethylation of a corresponding methoxypyridine. This can be particularly useful if the methoxy group was used as a protecting or directing group earlier in the synthesis. Reagents such as hydrogen bromide (HBr) in acetic acid are effective for cleaving the methyl-aryl ether bond to reveal the free hydroxyl group. nih.gov For instance, a 3-methoxypyridine (B1141550) analog has been successfully converted to the corresponding 3-hydroxypyridine using this method. nih.gov
Another pathway involves the synthesis of a pyridine N-oxide, followed by rearrangement. However, for a highly substituted and electronically complex substrate like a 2-bromo-6-methoxypyridine (B1266871), a more direct approach starting from a pre-hydroxylated or methoxylated precursor is often more efficient. Direct hydroxylation of a bromo-methoxypyridine is challenging due to the difficulty in controlling regioselectivity and the harsh conditions often required.
Multistep Synthesis Pathways to this compound
A common and logical approach is to start from a pyridine intermediate that already contains one or two of the required functional groups or their precursors.
Route A: Starting from a Dihalo-pyridine
Selective Methoxylation: Begin with 2,6-dibromopyridine. A controlled nucleophilic aromatic substitution with one equivalent of sodium methoxide can yield 2-bromo-6-methoxypyridine. nih.govsigmaaldrich.com
Nitration: Introduction of a nitro group, which can later be converted to a hydroxyl group. Nitration of 2-bromo-6-methoxypyridine would likely be directed to the 3- or 5-position.
Reduction and Diazotization: The nitro group is reduced to an amino group, followed by diazotization and subsequent hydrolysis to install the hydroxyl group at the 3-position.
Route B: Starting from a Pyridinol
Methoxylation/Protection: Start with 2-bromo-3,6-dihydroxypyridine. Selective methylation of the 6-hydroxyl group would be challenging. A more viable route might start with 6-methoxy-pyridin-3-ol.
Regioselective Bromination: As discussed in section 2.1.1, direct and selective bromination of 6-methoxypyridin-3-ol at the C2 position would be the key step. The combined directing effects of the -OH and -OCH3 groups make this a complex transformation requiring careful optimization of reaction conditions to achieve the desired isomer.
The following table outlines a potential synthetic sequence based on published procedures for analogous compounds.
| Step | Reaction | Starting Material | Key Reagents | Intermediate/Product | Rationale |
| 1 | Nucleophilic Substitution | 2,6-Dibromopyridine | NaOMe | 2-Bromo-6-methoxypyridine | Selective displacement of one bromine. nih.gov |
| 2 | Electrophilic Nitration | 2-Bromo-6-methoxypyridine | HNO3/H2SO4 | 2-Bromo-6-methoxy-3-nitropyridine | Introduction of a precursor to the hydroxyl group. |
| 3 | Reduction | 2-Bromo-6-methoxy-3-nitropyridine | H2, Pd/C or SnCl2 | 3-Amino-2-bromo-6-methoxypyridine | Conversion of nitro to amino group. |
| 4 | Sandmeyer-type Reaction | 3-Amino-2-bromo-6-methoxypyridine | NaNO2, H2SO4, H2O | This compound | Conversion of amino group to hydroxyl group. |
Table 2: Plausible Multistep Pathway from a Pre-functionalized Intermediate.
Divergent Synthesis: A divergent approach would begin with a common, pre-functionalized intermediate which is then used to generate a library of related compounds. For example, an intermediate like 2-bromo-6-methoxypyridine could be a starting point. nih.gov One branch of the synthesis could lead to the target 3-ol derivative via the nitration/reduction/diazotization sequence described above. Other branches could involve lithiation and reaction with various electrophiles to create analogs substituted at the 3-position, demonstrating the utility of a divergent strategy for structure-activity relationship studies.
Convergent Synthesis: A convergent synthesis involves preparing different fragments of the target molecule separately before combining them in the final stages. For a molecule like this compound, a convergent approach is less obvious due to its single heterocyclic core. However, one could envision a strategy where a highly functionalized acyclic precursor is cyclized to form the pyridine ring with all substituents in place. This approach can be highly efficient but requires careful design of the acyclic starting material to ensure the desired cyclization and aromatization pattern.
Optimization of Reaction Conditions and Yields in this compound Synthesis
The efficient and selective synthesis of this compound is a key objective in medicinal and materials chemistry. Achieving high yields and purity necessitates careful optimization of all reaction parameters. The strategic introduction of the bromo and methoxy substituents onto the pyridinol core requires a multi-step process where the choice of catalysts, solvents, and temperature at each stage is critical for success. Research focuses on maximizing the efficiency of both the initial halogenation and the subsequent alkoxylation steps to ensure a robust and scalable synthetic route.
Catalyst Systems for Halogenation and Alkoxylation
The construction of the this compound scaffold relies on precise halogenation and alkoxylation reactions, each governed by specific catalyst systems.
For the halogenation step, electrophilic bromination of the electron-rich pyridinol precursor is required. While elemental bromine can be used, milder and more selective reagents like N-Bromosuccinimide (NBS) are often preferred to control regioselectivity and minimize side reactions. A patent for a related heterocyclic system describes the use of NBS in a solvent like N,N-dimethyl formamide (B127407) (DMF) or dichloromethane (B109758). google.com The reactivity of pyridines towards electrophiles can be low, sometimes requiring harsh conditions or radical pathways to achieve substitution. nih.govyoutube.com
For the subsequent alkoxylation , which involves forming a carbon-oxygen bond, transition-metal-catalyzed cross-coupling reactions are the state-of-the-art. Two primary systems dominate this field:
Palladium-catalyzed Buchwald-Hartwig coupling: This is a powerful and versatile method for forming C-O bonds. organic-chemistry.orgwikipedia.org A notable synthesis of a derivative containing the 6-methoxypyridin-3-yl moiety employed a catalyst system of tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) with a specialized phosphine (B1218219) ligand, Xantphos, and a strong base like cesium carbonate. mdpi.com This combination is highly effective for coupling aryl halides with alcohols.
Copper-catalyzed coupling: This offers a more economical alternative to palladium. organic-chemistry.org These reactions typically use a simple copper(I) or copper(II) salt, such as CuI, CuBr, or Cu(OAc)₂, often in the presence of a ligand and a base like potassium phosphate. tue.nlmdpi.com The mechanism is believed to proceed through a cuprate-like intermediate. tue.nl
| Transformation | Catalyst System | Typical Reagents | Base | Reference |
|---|---|---|---|---|
| Bromination | N/A (Electrophilic) | N-Bromosuccinimide (NBS) | N/A | google.com |
| Methoxylation (Pd-catalyzed) | Pd₂(dba)₃ / Xantphos | Methanol (B129727) or Sodium Methoxide | Cs₂CO₃ | mdpi.com |
| Methoxylation (Cu-catalyzed) | CuI or Cu(OAc)₂ / Ligand | Methanol or Sodium Methoxide | K₃PO₄ or Cs₂CO₃ | organic-chemistry.orgtue.nlmdpi.com |
Solvent and Temperature Effects on Reaction Selectivity
Solvent choice and temperature control are critical variables that dictate reaction outcomes, influencing reaction rates, reagent solubility, and pathway selectivity.
In halogenation reactions , the choice of solvent depends on the specific mechanism. For electrophilic substitutions using NBS, polar aprotic solvents such as N,N-dimethyl formamide (DMF) or chlorinated solvents like dichloromethane are common. google.com
For metal-catalyzed alkoxylation , solvent polarity plays a crucial role.
Palladium-catalyzed reactions are often performed in ethereal or aromatic solvents. A synthesis of a N-(6-methoxypyridin-3-yl)quinoline-2-amine derivative was successfully conducted in 1,4-dioxane (B91453) at 110 °C. mdpi.com Toluene is another common solvent for Buchwald-Hartwig aminations, a related transformation, often at temperatures around 80 °C. chemspider.com
Copper-catalyzed reactions generally favor polar aprotic solvents like DMF or dimethyl sulfoxide (B87167) (DMSO), which help solubilize the copper salts and alkoxide base. tue.nlmdpi.com These reactions typically require elevated temperatures, often in the 80-130 °C range, to proceed at a reasonable rate.
The interplay between solvent and temperature is key to maximizing the yield of the desired O-alkoxylated product while minimizing potential side reactions, such as N-alkoxylation or decomposition.
| Catalyst Type | Solvent | Typical Temperature (°C) | Effect | Reference |
|---|---|---|---|---|
| Palladium | 1,4-Dioxane | 100 - 110 | Effective for C-N and C-O coupling; good solubility for catalyst complex. | mdpi.com |
| Palladium | Toluene | 80 - 110 | Commonly used, effective for a range of substrates. | chemspider.com |
| Copper | DMF | 100 - 120 | Good solvent for copper salts and alkoxides, promotes reaction. | tue.nl |
| Copper | DMSO | 80 - 130 | High-boiling polar aprotic solvent, facilitates difficult couplings. | mdpi.com |
Enantioselective and Stereoselective Synthesis Approaches for Related Pyridinol Analogs
While this compound is an achiral molecule, the development of synthetic methods to produce chiral pyridinol analogs with high enantioselectivity is a major focus of contemporary organic chemistry. Such methods are essential for creating stereochemically pure compounds for drug discovery and chiral materials.
Several advanced strategies have been developed:
Asymmetric Catalysis: This is a premier strategy for inducing chirality. For example, the enantioselective synthesis of chiral pyridine-aminophosphine ligands has been achieved via ruthenium-catalyzed asymmetric hydrogenation of quinoline (B57606) precursors. rsc.org Another powerful method involves the rhodium-catalyzed asymmetric reductive Heck reaction of boronic acids with dihydropyridine (B1217469) intermediates to furnish highly enantioenriched 3-substituted piperidines. nih.gov
Nucleophilic Addition to Chiral Precursors: Chirality can be introduced by using a chiral starting material or auxiliary. One reported method accomplishes the stereoselective synthesis of pyridinones through the nucleophilic addition of Grignard reagents to a chiral pyridinium (B92312) salt. nih.gov
Copper-Catalyzed Asymmetric Addition: Copper catalysts paired with chiral ligands are effective for creating stereocenters. Highly enantioselective transformations of alkenyl pyridines have been achieved using a copper-chiral diphosphine ligand catalyst system, which allows for the conjugate addition of Grignard reagents to form a wide range of alkylated chiral pyridines. researchgate.net
Chiral-at-Metal Catalysis: An emerging strategy uses catalysts where the chirality resides on the metal center itself. Chiral-at-metal Rh(III) complexes have been successfully used to catalyze the asymmetric alkylation/cyclization of aminopyrazoles to produce chiral pyrazolo[3,4-b]pyridine analogues with excellent enantioselectivity (up to 99% ee). rsc.org
These diverse approaches highlight the ongoing innovation in synthetic methodology, enabling access to a vast chemical space of complex and stereochemically defined pyridinol analogs.
Chemical Reactivity and Derivatization of 2 Bromo 6 Methoxypyridin 3 Ol
Reactivity Profiles of the Pyridine (B92270) Nucleus in 2-Bromo-6-methoxypyridin-3-ol
The pyridine ring in this compound is an electron-deficient aromatic system. The presence of the electronegative nitrogen atom, along with the electron-withdrawing inductive effects of the bromo and methoxy (B1213986) substituents, influences its reactivity towards both electrophilic and nucleophilic reagents.
Electrophilic Substitution Reactions on the Pyridine Ring
The electron-deficient nature of the pyridine ring generally makes electrophilic aromatic substitution (SEAr) reactions challenging compared to benzene. The substituents on the ring further modulate this reactivity. The hydroxyl group is a strongly activating, ortho-, para-directing group due to its ability to donate electron density through resonance. Conversely, the bromine atom and the methoxy group are deactivating, with the bromine being ortho-, para-directing and the methoxy group also directing to the ortho and para positions. saskoer.ca The interplay of these effects determines the regioselectivity of electrophilic attack.
Nucleophilic Substitution Reactions at the Bromine and Methoxy Positions
The pyridine ring in this compound is susceptible to nucleophilic substitution, particularly at the positions activated by the electron-withdrawing nature of the ring nitrogen. The bromine atom at the 2-position and the methoxy group at the 6-position are potential sites for nucleophilic attack. Generally, halogens are good leaving groups, making the C2-Br bond a primary site for substitution by various nucleophiles. chemguide.co.uk The methoxy group can also be displaced, although it is typically a less facile process compared to the displacement of a halide.
Impact of Substituent Electronic Effects on Regioselectivity
The regioselectivity of reactions involving the pyridine nucleus is a direct consequence of the electronic properties of the substituents. saskoer.ca
Hydroxyl Group (-OH): As a strong electron-donating group through resonance, it activates the ortho and para positions (C4 and C6) towards electrophilic attack.
Methoxy Group (-OCH3): This group also donates electron density via resonance, activating the ortho and para positions (C5 and C3). However, its activating effect is generally weaker than that of the hydroxyl group.
Bromine Atom (-Br): While deactivating due to its inductive electron withdrawal, it directs incoming electrophiles to the ortho and para positions (C3 and C5) through resonance donation of its lone pairs. saskoer.ca
The net effect of these substituents determines the most nucleophilic and electrophilic sites on the pyridine ring, thereby governing the outcome of various reactions.
Transformations Involving the Bromine Atom
The bromine atom at the 2-position of this compound is a key handle for a variety of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions.
Transition-Metal-Catalyzed Cross-Coupling Reactions of this compound
Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi-res.comrhhz.net The C-Br bond in this compound is susceptible to oxidative addition to a low-valent transition metal catalyst, typically palladium or nickel, initiating the catalytic cycle. rhhz.net
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction that joins an organohalide with an organoboron compound. wikipedia.orglibretexts.org This reaction is particularly valuable for the synthesis of biaryls and heteroaryl-substituted aromatic compounds. nih.gov
In the context of this compound, the bromine atom serves as the halide component. It can be coupled with a variety of aryl or heteroaryl boronic acids or their esters to introduce new carbon-carbon bonds at the 2-position of the pyridine ring. The general reaction scheme involves the oxidative addition of the C-Br bond to a Pd(0) catalyst, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to afford the coupled product and regenerate the catalyst. wikipedia.org
The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity. organic-chemistry.org The presence of the hydroxyl and methoxy groups on the pyridine ring can influence the reaction, potentially requiring optimization of the reaction parameters.
Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Bromo-pyridines
This interactive table provides examples of Suzuki-Miyaura coupling reactions involving various substituted bromopyridines and boronic acids, highlighting the versatility of this methodology.
| Bromo-pyridine Substrate | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |
| 2-Bromopyridine (B144113) | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 2-Phenylpyridine | 85 |
| 2,6-Dibromopyridine | Heptyl pinacol (B44631) boronic ester | Pd(OAc)₂ / Ad₂PⁿBu | LiOᵗBu | Dioxane/H₂O | 2,6-Diheptylpyridine | 94 nih.gov |
| 3-Bromopyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 3-(4-Methoxyphenyl)pyridine | 92 |
| 2-Bromo-6-methylpyridine | (2-Methoxyphenyl)boronic acid | Pd(PPh₃)₄ | K₂CO₃ | DME | 2-(2-Methoxyphenyl)-6-methylpyridine | 78 |
Note: The yields and reaction conditions are illustrative and can vary depending on the specific substrates and experimental setup.
The Suzuki-Miyaura coupling offers a powerful strategy for the derivatization of this compound, enabling the synthesis of a wide array of novel compounds with potential applications in various fields of chemistry. nih.gov
Negishi Coupling and Organozinc Reagents
The Negishi coupling, which utilizes organozinc reagents, is a powerful method for forming carbon-carbon bonds. In the context of this compound, this reaction would involve the coupling of an organozinc reagent (R-ZnX) with the brominated pyridine. This reaction is known for its functional group tolerance and is typically catalyzed by palladium or nickel complexes. The general scheme involves the oxidative addition of the palladium catalyst to the C-Br bond, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the desired product and regenerate the catalyst.
While specific studies detailing the Negishi coupling of this compound are not extensively documented in readily available literature, the reactivity of similar 2-bromopyridine derivatives suggests that this transformation is highly feasible. The reaction conditions would likely involve a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) in a solvent like THF or DMF.
Stille Coupling with Organotin Reagents
Stille coupling involves the reaction of an organotin compound (organostannane) with an organic halide, catalyzed by a palladium complex. This method is widely used for the formation of C-C bonds. For this compound, a Stille coupling would enable the introduction of various organic groups (alkyl, alkenyl, aryl, etc.) at the 2-position of the pyridine ring.
The reaction mechanism is similar to other cross-coupling reactions, proceeding through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. A key advantage of the Stille coupling is its compatibility with a wide range of functional groups, although the toxicity of organotin reagents is a significant drawback.
| Reactant | Reagent | Catalyst | Product | Yield (%) |
| This compound | (Tributylstannyl)furan | Pd(PPh₃)₄ | 2-(Furan-2-yl)-6-methoxypyridin-3-ol | Not Reported |
| This compound | Vinyltributyltin | Pd(PPh₃)₄ | 6-Methoxy-2-vinylpyridin-3-ol | Not Reported |
This table represents potential reactions based on the principles of Stille coupling, as specific examples for this exact substrate are not widely published.
Kumada Coupling with Organomagnesium Reagents
The Kumada coupling utilizes Grignard reagents (organomagnesium halides) as the organometallic partner. This was one of the first cross-coupling reactions to be developed and is effective for forming carbon-carbon bonds between aryl, vinyl, or alkyl groups. The reaction of this compound with a Grignard reagent in the presence of a palladium or nickel catalyst would lead to the corresponding 2-substituted-6-methoxypyridin-3-ol.
A challenge with Kumada coupling is the high reactivity of Grignard reagents, which can lead to lower functional group tolerance compared to other cross-coupling methods. The presence of the acidic hydroxyl group on the substrate would likely require protection prior to the reaction to prevent it from quenching the Grignard reagent.
Catalyst Design and Ligand Effects in Cross-Coupling Reactions
The success of cross-coupling reactions involving this compound is highly dependent on the choice of catalyst and ligands. The ligand plays a crucial role in stabilizing the metal center, influencing the rates of oxidative addition and reductive elimination, and preventing the formation of inactive catalyst species.
For electron-rich pyridyl halides, electron-rich and bulky phosphine (B1218219) ligands are often employed to facilitate the oxidative addition step. Ligands such as triphenylphosphine (B44618) (PPh₃), tricyclohexylphosphine (B42057) (PCy₃), and various biarylphosphine ligands (e.g., SPhos, XPhos) have been shown to be effective in promoting the cross-coupling of challenging substrates. The choice of ligand can also influence the selectivity of the reaction, particularly in cases where multiple reactive sites are present. The design of catalysts often involves tuning the steric and electronic properties of the ligands to achieve optimal reactivity and yield for a specific transformation.
Metalation Reactions and Directed Ortho-Metalation (DoM) Strategies
Metalation, particularly directed ortho-metalation (DoM), is a powerful tool for the functionalization of aromatic and heteroaromatic rings. In the case of this compound, the existing substituents can direct the deprotonation to a specific position. The hydroxyl and methoxy groups are both potential directing groups. However, the acidic proton of the hydroxyl group would be the first to be removed by a strong base.
To achieve C-H activation via DoM, the hydroxyl group would typically need to be protected, for instance, as a methoxymethyl (MOM) ether or a pivaloyl ester. The protected hydroxyl group, along with the methoxy group, would then direct the metalation to the C-4 position. Subsequent reaction with an electrophile would introduce a new substituent at this position. Common bases used for DoM include organolithium reagents like n-butyllithium or lithium diisopropylamide (LDA).
Reductive Debromination and Hydrogenation Studies
Reductive debromination of this compound would result in the formation of 6-methoxypyridin-3-ol. This transformation can be achieved through various methods, including catalytic hydrogenation or by using a reducing agent in the presence of a catalyst.
Catalytic hydrogenation typically involves reacting the substrate with hydrogen gas in the presence of a palladium catalyst, often on a carbon support (Pd/C). This method is generally clean and efficient. The reaction conditions, such as pressure and temperature, can be adjusted to optimize the reaction. Alternative methods for reductive debromination include the use of hydride sources like sodium borohydride (B1222165) in the presence of a palladium catalyst or other reducing systems.
Reactivity of the Hydroxyl Group in this compound
The hydroxyl group at the 3-position of this compound is a key site for derivatization. Its nucleophilic character allows it to participate in a variety of reactions, including etherification and esterification.
Etherification: The hydroxyl group can be converted into an ether through reaction with an alkyl halide or another electrophilic source of an alkyl group in the presence of a base. The base, such as sodium hydride or potassium carbonate, deprotonates the hydroxyl group to form a more nucleophilic alkoxide, which then attacks the alkylating agent. This allows for the introduction of a wide range of alkoxy groups, modifying the steric and electronic properties of the molecule.
Esterification: Esterification of the hydroxyl group can be achieved by reacting it with a carboxylic acid, acid chloride, or acid anhydride. When using a carboxylic acid, a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or an acid catalyst is typically required. The reaction with more reactive acylating agents like acid chlorides or anhydrides often proceeds readily in the presence of a base, such as pyridine or triethylamine, to neutralize the acidic byproduct.
Alkylation and Acylation Reactions
The phenolic hydroxyl group at the C-3 position of this compound is a primary site for alkylation and acylation reactions. These reactions typically proceed via nucleophilic attack of the deprotonated hydroxyl group (phenoxide) on an electrophilic carbon atom.
In a typical alkylation reaction, the pyridinol is treated with a base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to generate the corresponding alkoxide. This potent nucleophile then readily reacts with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in an SN2 reaction to yield the corresponding ether.
Acylation of the hydroxyl group is achieved by reaction with acylating agents like acyl chlorides or acid anhydrides. These reactions are often carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the hydrogen halide byproduct. This process leads to the formation of ester derivatives.
Formation of Ethers and Esters
The formation of ethers and esters from this compound represents a key class of derivatization. The Williamson ether synthesis is a classic and reliable method for preparing a wide variety of ethers from this precursor. savemyexams.comnih.gov By choosing different alkylating agents, a diverse library of 3-alkoxy-2-bromo-6-methoxypyridine derivatives can be synthesized.
Similarly, esterification provides a route to introduce a range of acyl groups onto the pyridine core. The reaction with an acyl chloride, for instance, is a nucleophilic addition-elimination process where the alcohol attacks the electrophilic carbonyl carbon, leading to the expulsion of a chloride ion and the formation of the ester linkage. savemyexams.com
Below is a table summarizing these general transformations:
| Reaction Type | Reagents | Product Class | General Reaction Scheme |
| Etherification (Williamson Synthesis) | 1. Base (e.g., NaH, K₂CO₃) 2. Alkyl Halide (R-X) | 3-Alkoxy-2-bromo-6-methoxypyridine | |
| Esterification | Acyl Chloride (RCOCl) or Anhydride ((RCO)₂O) / Base | 2-Bromo-6-methoxypyridin-3-yl ester |
Oxidation Reactions
The oxidation of this compound is not extensively documented in the scientific literature. However, based on the chemistry of similar phenolic compounds, certain oxidative transformations can be postulated. Mild oxidation could potentially lead to the formation of dimeric products through phenolic coupling. More forceful oxidation might be expected to degrade the pyridine ring. The presence of both electron-donating (hydroxyl, methoxy) and electron-withdrawing (bromo) groups on the electron-deficient pyridine ring complicates predicting the outcome of oxidation reactions without specific experimental data.
Reactivity of the Methoxy Group in this compound
The methoxy group at the C-6 position is generally stable but can be induced to react under specific conditions, primarily through demethylation.
Demethylation Reactions
The cleavage of the methyl-oxygen bond in the methoxy group is a known transformation for methoxypyridine derivatives. This demethylation is typically accomplished using strong acids, such as hydrobromic acid (HBr) or boron tribromide (BBr₃). The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack by the bromide ion on the methyl group, yielding the corresponding pyridinol and methyl bromide. This reaction is a common strategy in the synthesis of γ-secretase modulators, where a methoxypyridine is converted to a hydroxypyridine.
Participation in Cyclization or Rearrangement Processes
While pyridinol and its derivatives are known to be precursors in various cyclization and rearrangement reactions, specific examples starting from this compound are not prominently featured in the reviewed literature. The strategic placement of the bromo, hydroxyl, and methoxy groups could, in principle, be exploited for intramolecular reactions to form fused heterocyclic systems, but this remains an area for further investigation.
Functional Group Interconversions and Pyridine Ring Modifications
The bromine atom at the C-2 position is the most versatile handle for modifying the pyridine ring of this compound. It serves as an excellent leaving group in a variety of cross-coupling and nucleophilic substitution reactions.
Palladium-Catalyzed Cross-Coupling Reactions:
The bromo substituent is readily replaced using palladium-catalyzed reactions, which are fundamental transformations in modern organic synthesis.
Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the bromopyridine with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.orgbeilstein-journals.orgresearchgate.netnih.gov This method is widely used to synthesize biaryl and vinyl-substituted pyridines.
Buchwald-Hartwig Amination: This powerful reaction forms a carbon-nitrogen bond by coupling the bromopyridine with a primary or secondary amine. chemspider.comwikipedia.orgresearchgate.netrug.nl It provides a direct route to aminopyridine derivatives, which are common structural motifs in pharmaceuticals.
The general conditions for these reactions are summarized below:
| Reaction Name | Coupling Partner | Catalyst/Ligand System (Examples) | Base (Examples) | Product |
| Suzuki-Miyaura Coupling | R-B(OH)₂ or R-B(OR')₂ | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Na₂CO₃, K₃PO₄, Cs₂CO₃ | 2-Aryl/vinyl-6-methoxypyridin-3-ol |
| Buchwald-Hartwig Amination | R¹R²NH | Pd₂(dba)₃/BINAP, Pd(OAc)₂/XPhos | NaOtBu, K₂CO₃ | 2-(R¹R²N)-6-methoxypyridin-3-ol |
Nucleophilic Aromatic Substitution (SNAr):
The electron-deficient nature of the pyridine ring, further activated by the electronegative nitrogen atom, makes the C-2 position susceptible to nucleophilic aromatic substitution (SNAr), especially with strong nucleophiles. nih.govwikipedia.orgmasterorganicchemistry.comlibretexts.org In this addition-elimination mechanism, a potent nucleophile (e.g., an alkoxide, thiolate, or amine) attacks the carbon bearing the bromine atom, forming a negatively charged Meisenheimer-like intermediate. Subsequent expulsion of the bromide ion restores the aromaticity and yields the substituted product. The rate of SNAr reactions on halo-aromatic systems is often enhanced by the presence of electron-withdrawing groups, and while the hydroxyl and methoxy groups are donating, the inherent electron deficiency of the pyridine ring itself facilitates this reaction pathway.
Conversion of Bromine to Other Halogens or Functional Groups
The bromine atom at the C-2 position of the pyridine ring is a key handle for introducing molecular diversity through various cross-coupling reactions. As an aryl halide, it is a prime substrate for palladium-catalyzed reactions, which are fundamental transformations in modern organic synthesis. wikipedia.orgillinois.edu
Palladium-Catalyzed Cross-Coupling Reactions:
The C-Br bond is susceptible to oxidative addition to a palladium(0) catalyst, initiating catalytic cycles that form new carbon-carbon or carbon-nitrogen bonds. illinois.edu Two of the most powerful and widely used reactions in this context are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This method is exceptionally effective for forming biaryl structures or for introducing alkyl, alkenyl, or alkynyl substituents at the C-2 position. The reaction is valued for its mild conditions and tolerance of a wide variety of functional groups. researchgate.net
Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orglibretexts.org This transformation is a cornerstone for the synthesis of arylamines, which are prevalent motifs in pharmaceuticals. The choice of palladium catalyst, phosphine ligand, and base is critical for achieving high efficiency and can be tailored to the specific amine coupling partner. organic-chemistry.orgmdpi.com
The table below illustrates potential derivatizations of this compound via these representative cross-coupling reactions.
Table 1: Examples of Palladium-Catalyzed Derivatization at the C-2 Position
| Reaction Type | Coupling Partner | Catalyst/Ligand (Example) | Base (Example) | Product |
|---|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 6-Methoxy-2-phenylpyridin-3-ol |
| Suzuki-Miyaura | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 2-(4-Fluorophenyl)-6-methoxypyridin-3-ol |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | 6-Methoxy-2-morpholinopyridin-3-ol |
Modifications at the Hydroxyl and Methoxy Positions for Diverse Derivatives
The hydroxyl and methoxy groups offer additional opportunities for derivatization, allowing for fine-tuning of the molecule's properties, such as solubility, lipophilicity, and hydrogen bonding capacity.
Modifications at the Hydroxyl Group:
The phenolic hydroxyl group at the C-3 position is nucleophilic and can be readily modified through several classic reactions:
O-Alkylation (Etherification): Treatment with an alkyl halide in the presence of a base (e.g., potassium carbonate, sodium hydride) leads to the formation of the corresponding ether. This modification can be used to introduce a variety of alkyl chains or more complex side chains, which can influence the biological activity of the resulting derivative. mdpi.com
O-Acylation (Esterification): Reaction with an acyl chloride or acid anhydride, often in the presence of a base like pyridine or triethylamine, yields an ester derivative. Esterification can serve to protect the hydroxyl group or to act as a prodrug strategy in medicinal chemistry.
Modifications at the Methoxy Group:
The methoxy group at the C-6 position is generally stable, but it can be cleaved under specific conditions to reveal a second hydroxyl group.
Demethylation: Strong Lewis acids, such as boron tribromide (BBr₃), or strong protic acids like hydrobromic acid (HBr), are commonly used to cleave aryl methyl ethers. The resulting dihydroxypyridine derivative can then be further functionalized at two distinct hydroxyl positions.
The table below provides examples of derivatization at the hydroxyl and methoxy positions.
Table 2: Examples of Derivatization at the Hydroxyl and Methoxy Groups
| Position | Reaction Type | Reagent(s) | Product |
|---|---|---|---|
| C-3 Hydroxyl | O-Alkylation | Ethyl iodide, K₂CO₃ | 2-Bromo-3-ethoxy-6-methoxypyridine |
| C-3 Hydroxyl | O-Acylation | Acetyl chloride, Pyridine | (2-Bromo-6-methoxypyridin-3-yl) acetate |
Applications of 2 Bromo 6 Methoxypyridin 3 Ol in Advanced Organic Synthesis
Role as a Key Intermediate in Complex Molecule Construction
The unique arrangement of reactive sites on the 2-Bromo-6-methoxypyridin-3-ol scaffold makes it a promising candidate for the synthesis of intricate molecular structures, including polycyclic heterocyclic systems and nitrogen-containing macrocycles.
The synthesis of fused heterocyclic compounds is a significant area of organic chemistry, with applications in medicinal chemistry and materials science. airo.co.inias.ac.in Substituted pyridines are valuable precursors for constructing such systems. mdpi.comnih.govresearchgate.netmdpi.com The bromo and hydroxyl groups on this compound offer handles for cyclization reactions. For instance, the bromine atom can participate in transition-metal-catalyzed cross-coupling reactions, a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, which are fundamental steps in the assembly of polycyclic frameworks. nih.govorganic-chemistry.org
Furthermore, the hydroxyl group can be leveraged for intramolecular cyclization reactions. Depending on the reaction conditions and the nature of the coupling partner, the hydroxyl group could act as a nucleophile to form a new ring. The interplay between the bromo and hydroxyl functionalities could allow for sequential or one-pot reactions to build complex, fused pyridine (B92270) structures. Research on related 3-hydroxypyridin-3,4-dihydropyrido[2,1-c] nih.govmorressier.comoxazine-1,8-diones has demonstrated their utility as building blocks for constructing biologically important polycyclic pyridones through ring-opening transformations. mdpi.comnih.govresearchgate.netmdpi.com
Table 1: Potential Reactions for Polycyclic Heterocycle Synthesis
| Reaction Type | Functional Group Utilized | Potential Outcome |
| Suzuki Coupling | Bromo | Formation of a biaryl linkage |
| Buchwald-Hartwig Amination | Bromo | Formation of a C-N bond for a new heterocyclic ring |
| Intramolecular Etherification | Hydroxyl | Formation of an oxygen-containing fused ring |
| Pictet-Spengler Reaction | Pyridine nitrogen and adjacent functionality | Formation of a fused tetrahydroisoquinoline-like system |
Nitrogen-containing macrocycles are of great interest due to their diverse applications, including as catalysts, sensors, and in supramolecular chemistry. mdpi.comnih.govnih.gov The synthesis of these large-ring systems often relies on the use of rigid or semi-rigid building blocks to control the cyclization process. acs.org this compound, with its defined geometry and multiple reactive sites, could serve as a valuable component in macrocycle synthesis.
The pyridine unit can act as a corner piece, directing the geometry of the resulting macrocycle. nih.gov The bromo and hydroxyl groups provide points for connecting to other molecular fragments. For example, a double Suzuki or Sonogashira coupling at the bromine position (after conversion of the hydroxyl to a second leaving group) could be envisioned to link the pyridine unit into a larger ring. Alternatively, the hydroxyl group and the pyridine nitrogen could coordinate to a metal template, facilitating a ring-closing metathesis or other macrocyclization reaction with appropriate appended side chains. The synthesis of pyridine-based macrocyclic peptides has been demonstrated through enzymatic pathways, highlighting the utility of the pyridine scaffold in forming macrocyclic structures. acs.orgfigshare.com
Building Block for Ligand Design in Coordination Chemistry
The field of coordination chemistry relies on the design and synthesis of ligands that can bind to metal ions, forming complexes with specific properties and applications. The structure of this compound is well-suited for the development of novel ligands.
The 3-hydroxypyridin-4-one and 3-hydroxypyridin-2-one motifs are well-known for their strong iron-chelating properties. nih.govnih.govrsc.org Similarly, the 3-hydroxypyridine (B118123) structure within this compound, featuring a nitrogen atom and an adjacent hydroxyl group, forms a classic bidentate chelation site. acs.orgnih.gov This N,O-chelate motif is prevalent in ligands used for a variety of transition metal-catalyzed reactions. rsc.orgmdpi.comrsc.org
The methoxy (B1213986) and bromo substituents can be used to tune the electronic and steric properties of the resulting metal complexes, thereby influencing their catalytic activity and selectivity. For example, the methoxy group is an electron-donating group, which can increase the electron density on the metal center, potentially enhancing its reactivity in certain catalytic cycles. The bromine atom can be retained to influence the ligand's properties or replaced with other functional groups through cross-coupling reactions to create a library of related ligands. Pyridinol-based ligands have been used to form iridium and ruthenium catalysts for CO2 hydrogenation. morressier.com
Table 2: Potential Metal Coordination and Catalytic Applications
| Metal Ion | Potential Application | Rationale |
| Iron(III) | Chelation therapy, sensors | Strong binding affinity of the hydroxypyridine motif for Fe(III). nih.gov |
| Palladium(II) | Cross-coupling catalysis | Formation of stable complexes for various C-C and C-N bond formations. |
| Ruthenium(II) | Hydrogenation/transfer hydrogenation | Known to form active catalysts with pyridinol-based ligands. morressier.com |
| Copper(I/II) | Atom transfer radical polymerization (ATRP), click chemistry | Versatile metal for various catalytic transformations. |
Functionalized pyridine derivatives are integral components in the development of advanced materials with tailored optical and electronic properties. researchgate.netnih.govacs.orggoogle.com The aromatic and polarizable nature of the pyridine ring, combined with the electronic influence of its substituents, makes these compounds promising for applications in organic light-emitting diodes (OLEDs), sensors, and other electronic devices.
The methoxy group in this compound can enhance the solubility of derived materials in organic solvents, which is crucial for solution-based processing techniques used in the fabrication of organic electronic devices. researchgate.net The hydroxyl group provides a site for further functionalization or for hydrogen bonding interactions, which can influence the packing of molecules in the solid state and, consequently, their bulk material properties. The bromine atom allows for the incorporation of this pyridine unit into larger conjugated systems through cross-coupling reactions, which is a common strategy for building organic semiconductors. nih.govacs.org Pyridine-containing organic semiconductor materials have shown good electron transport performance. google.com
Precursor for Advanced Organic Materials and Specialty Chemicals
Beyond its direct use, this compound can serve as a starting material for the synthesis of a variety of specialty chemicals, including pharmaceuticals and agrochemicals. lifechemicals.comresearchgate.net The pyridine scaffold is a common motif in many biologically active compounds. lifechemicals.com The functional groups on this compound allow for a range of chemical transformations to build more complex and potentially bioactive molecules.
The bromine atom is a particularly useful handle for introducing diversity. Through reactions such as Suzuki, Stille, or Negishi coupling, a wide array of aryl, heteroaryl, or alkyl groups can be introduced at the 2-position. The hydroxyl group can be alkylated, acylated, or converted to other functional groups, while the methoxy group could potentially be cleaved to a hydroxyl group if desired, offering further avenues for derivatization. This modularity makes this compound a valuable starting point for the creation of libraries of compounds for screening in drug discovery and agrochemical research.
Development of Functional Pyridine-Based Polymers
The pyridine moiety is a valuable component in polymer science due to its unique electronic properties, coordination ability with metals, and its capacity to participate in hydrogen bonding. The incorporation of functionalized pyridine units like this compound into polymer backbones can lead to materials with tailored optical, electronic, and catalytic properties. The presence of a bromine atom on the pyridine ring is particularly advantageous for the synthesis of such polymers through various cross-coupling reactions.
Research Findings:
While direct polymerization of this compound is not extensively documented, its structure is amenable to several established polymerization methodologies. The reactivity of the bromo substituent allows for its participation in transition-metal-catalyzed cross-coupling reactions, which are powerful tools for polymer synthesis.
Suzuki Coupling Polymerization: The bromine atom on the pyridine ring can readily participate in Suzuki coupling reactions with difunctional boronic acids or boronate esters. This palladium-catalyzed reaction is a versatile method for forming carbon-carbon bonds and can be employed to create conjugated polymers with a pyridine unit in the main chain. The resulting polymers could exhibit interesting photophysical properties and find applications in organic electronics.
Ullmann Coupling Polymerization: The Ullmann reaction, which involves the copper-catalyzed coupling of aryl halides, presents another viable route to polymers incorporating this compound. This method can be used to form poly(arylene ether)s if the hydroxyl group of another monomer displaces the bromine atom. The methoxy group on the pyridine ring can influence the polymer's solubility and thermal properties.
Buchwald-Hartwig Amination Polymerization: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction could be used to polymerize this compound with monomers containing two amine functionalities, leading to the formation of novel poly(aminopyridine)s. These polymers could have applications as ligands for catalysis or as materials with specific acid-base properties.
The hydroxyl and methoxy groups on the pyridine ring can further influence the properties of the resulting polymers by providing sites for post-polymerization modification, hydrogen bonding, and altering solubility.
Table 1: Potential Polymerization Reactions Involving this compound
| Polymerization Method | Reactive Site on this compound | Potential Co-monomer | Resulting Polymer Type |
| Suzuki Coupling | Bromo group | Diboronic acid/ester | Conjugated Polymer |
| Ullmann Coupling | Bromo group | Diphenol | Poly(arylene ether) |
| Buchwald-Hartwig Amination | Bromo group | Diamine | Poly(aminopyridine) |
Synthesis of Dyes and Pigments (if purely chemical application)
The synthesis of dyes and pigments often relies on the creation of extended conjugated systems that absorb light in the visible region. Substituted pyridines, particularly pyridinols and their tautomeric pyridone forms, are known to be effective coupling components in the synthesis of azo dyes. Azo dyes represent the largest class of commercial colorants, and their synthesis involves the reaction of a diazonium salt with an electron-rich coupling component.
Research Findings:
The structure of this compound suggests its potential as a precursor for the synthesis of novel azo dyes and potentially metal-complex dyes.
Azo Dye Synthesis: The pyridin-3-ol moiety in the molecule can act as an effective coupling component in azo coupling reactions. The hydroxyl group activates the pyridine ring for electrophilic attack by a diazonium salt. The position of the azo coupling would be directed by the existing substituents. The resulting azo dyes containing the bromo- and methoxy-substituted pyridine ring could exhibit unique color properties and good fastness on various substrates. The general synthesis involves the diazotization of a primary aromatic amine followed by coupling with this compound in a suitable solvent and pH. nih.govunb.ca
Metal-Complex Dyes: The pyridine nitrogen and the hydroxyl oxygen in this compound can act as a bidentate ligand, capable of forming stable complexes with transition metal ions. By first synthesizing an azo dye from this compound, the resulting ligand could then be chelated with metals like chromium, cobalt, or copper to produce metal-complex dyes. These dyes are known for their excellent light and wash fastness properties.
The bromine and methoxy substituents on the pyridine ring can modulate the electronic properties of the resulting dye molecule, thereby influencing its color (bathochromic or hypsochromic shifts) and other properties such as solubility and affinity for different fibers.
Table 2: Potential Dye Synthesis Applications of this compound
| Dye Class | Role of this compound | Key Reaction | Potential Properties |
| Azo Dyes | Coupling Component | Azo Coupling | Unique shades, good fastness |
| Metal-Complex Dyes | Ligand Precursor | Azo Coupling followed by Metallization | Excellent light and wash fastness |
Computational and Theoretical Investigations of 2 Bromo 6 Methoxypyridin 3 Ol
Electronic Structure Analysis
The electronic structure of a molecule is fundamental to understanding its stability, reactivity, and spectroscopic properties. Computational chemistry provides powerful tools to probe these characteristics at the atomic level.
Density Functional Theory (DFT) is a robust method for calculating the electronic structure of molecules. ijcce.ac.ir For substituted pyridinols, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G+(d,p), can elucidate the distribution of electron density, molecular geometry, and the influence of various functional groups. ias.ac.in
In the case of 2-bromo-6-methoxypyridin-3-ol, the pyridine (B92270) ring is decorated with three distinct substituents: a bromo group, a methoxy (B1213986) group, and a hydroxyl group. These groups exert competing electronic effects. The methoxy (-OCH₃) and hydroxyl (-OH) groups are strong π-donors through resonance and σ-acceptors through induction. The bromine (-Br) atom is a weak π-donor but a stronger σ-acceptor. DFT calculations would reveal a complex electron density map, with the oxygen-bearing substituents increasing electron density on the ring, particularly at the ortho and para positions, while the bromine atom withdraws electron density. Studies on other substituted pyridines have shown that electron-donating groups increase the electron density around the heterocyclic system. nih.govrsc.org
Intramolecular hydrogen bonding between the hydroxyl group at the 3-position and the methoxy group at the 2-position could also be a significant structural feature, which DFT calculations could confirm and quantify. researchgate.net
Table 1: Predicted Electronic Properties of this compound based on DFT Principles
| Property | Predicted Characteristic | Rationale |
| Dipole Moment | Moderate to High | Due to the presence of multiple polar bonds (C-Br, C-O, O-H) and the asymmetric substitution pattern on the pyridine ring. |
| Electron Density | High on the pyridine ring, particularly at C4 and C5. | The strong π-donating effects of the -OH and -OCH₃ groups overcome the withdrawing effect of the -Br atom. |
| Molecular Geometry | Largely planar pyridine ring. | Potential for a slight puckering due to steric hindrance and possible intramolecular hydrogen bonding between the 3-ol and 2-methoxy groups. |
| Bond Lengths | C2-O and C3-O bonds will have partial double bond character. C6-Br bond will be polarized. | Resonance donation from oxygen lone pairs shortens the C-O bonds. The electronegativity of bromine polarizes the C-Br bond. |
Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The energy, shape, and location of these orbitals are critical for predicting how a molecule will react.
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring, with significant contributions from the p-orbitals of the hydroxyl and methoxy oxygen atoms. This indicates that the molecule would likely act as a nucleophile or an electron donor in reactions, with electrophilic attack favored at positions of high HOMO density.
The LUMO, conversely, would be expected to have significant contributions from the antibonding σ* orbital of the C-Br bond. nih.gov This suggests that the molecule is susceptible to nucleophilic attack at the carbon atom bonded to the bromine, leading to a substitution reaction. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical stability; a smaller gap generally implies higher reactivity. ijcce.ac.iriucr.org
Table 2: Predicted Frontier Molecular Orbital Characteristics and Reactivity
| Orbital | Predicted Location of High Density | Implied Reactivity |
| HOMO | Pyridine ring, especially C4 and C5, with contributions from oxygen p-orbitals. | Susceptible to electrophilic attack (e.g., nitration, further halogenation) at electron-rich sites. |
| LUMO | Primarily localized on the C6-Br antibonding (σ*) orbital. | Site for nucleophilic attack, leading to the displacement of the bromide leaving group. |
| HOMO-LUMO Gap | Expected to be relatively small. | The combination of electron-donating and withdrawing groups suggests moderate to high reactivity compared to unsubstituted pyridine. |
Reaction Mechanism Elucidation
Computational modeling allows for the detailed investigation of reaction pathways, including the identification of transient intermediates and high-energy transition states that are difficult to observe experimentally.
While no specific models for the halogenation of this compound exist, the general mechanism of electrophilic aromatic halogenation can be computationally modeled. Such a study would involve mapping the potential energy surface for the reaction between the pyridinol and an electrophilic halogen source (e.g., Br₂ with a Lewis acid, or N-Bromosuccinimide). The calculations would identify the formation of a σ-complex (also known as an arenium ion) as a key intermediate. FMO analysis would support the regioselectivity of the reaction, predicting that the incoming electrophile would add to the position on the ring with the highest HOMO coefficient, likely C4 or C5. Computational studies on enzymatic halogenation have provided significant insight into how nature activates and directs halogens onto organic substrates, revealing a variety of chemical mechanisms. frontiersin.orgresearchgate.net
The bromine atom at the C6 position is a potential leaving group in nucleophilic substitution reactions. A computational study of a reaction with a nucleophile (e.g., hydroxide (B78521) or an amine) would focus on elucidating the transition state. Given the sp² hybridized carbon of the pyridine ring, a direct backside attack typical of a classic Sₙ2 reaction is sterically hindered. masterorganicchemistry.comlibretexts.org
Instead, the reaction likely proceeds via a bimolecular nucleophilic aromatic substitution (SₙAr) mechanism. Computational modeling would investigate the transition state for the initial nucleophilic attack on the C6 carbon, leading to the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. The LUMO's localization on the C-Br bond supports this carbon as the site of attack. nih.gov The transition state would feature partial bond formation between the nucleophile and the carbon, and partial bond breaking between the carbon and the bromine. spcmc.ac.inlibretexts.org The stability of this transition state, and thus the reaction rate, would be influenced by the ability of the electron-withdrawing pyridine nitrogen to stabilize the developing negative charge.
Analysis of Substituent Effects on Pyridine Ring Properties
The electronic properties of the pyridine ring in this compound are a direct consequence of the interplay between its three substituents.
-OH and -OCH₃ Groups: As strong activating groups, the hydroxyl and methoxy substituents donate electron density to the pyridine ring via resonance (mesomeric effect). This effect increases the ring's nucleophilicity, making it more susceptible to electrophilic attack than unsubstituted pyridine. These groups direct incoming electrophiles to the ortho and para positions.
Computational studies on various substituted pyridines have quantified these effects. nih.govrsc.org For instance, DFT and cyclic voltammetry have shown that electron-donating groups increase the electron density on the ring and any coordinated metal centers, while electron-withdrawing groups have the opposite effect. rsc.org In this compound, the powerful donating effects of the -OH and -OCH₃ groups would likely dominate, making the ring more electron-rich than pyridine itself, despite the presence of the bromine and the ring nitrogen. The precise balance of these competing effects determines the molecule's reactivity, acidity/basicity, and interaction with other molecules.
Influence of Bromine and Methoxy Groups on Electron Density Distribution
A fundamental aspect of understanding a molecule's reactivity and properties lies in the analysis of its electron density distribution. For this compound, the interplay between the electron-withdrawing inductive effect of the bromine atom and the electron-donating mesomeric effect of the methoxy and hydroxyl groups would be of primary interest.
Computational methods such as Density Functional Theory (DFT) would be employed to calculate the molecular electrostatic potential (MEP) surface. This would visually represent the electron-rich and electron-deficient regions of the molecule. It is hypothesized that the nitrogen atom and the oxygen atoms of the hydroxyl and methoxy groups would exhibit high electron density (negative potential), while the hydrogen atom of the hydroxyl group and regions near the bromine atom would show lower electron density (positive potential).
Natural Bond Orbital (NBO) analysis would provide quantitative data on the charge distribution at each atomic center. This would allow for a precise determination of the electron-donating and electron-withdrawing strengths of the substituents and their effect on the aromatic pyridine ring.
Hypothetical Data Table: NBO Charges on Key Atoms of this compound
| Atom | Hypothetical NBO Charge (a.u.) |
| N1 | -0.5 to -0.7 |
| C2 (-Br) | +0.1 to +0.3 |
| C3 (-OH) | +0.2 to +0.4 |
| O (of -OH) | -0.7 to -0.9 |
| C6 (-OCH3) | +0.3 to +0.5 |
| O (of -OCH3) | -0.5 to -0.7 |
| Br | -0.05 to +0.05 |
Note: This table is purely illustrative and is not based on actual published research. It demonstrates the type of data that would be generated from NBO analysis.
Steric and Electronic Factors Governing Regioselectivity
The regioselectivity of electrophilic and nucleophilic substitution reactions on the this compound ring is governed by a combination of steric hindrance and electronic effects. The bromine, methoxy, and hydroxyl substituents play a crucial role in directing incoming reagents to specific positions.
Electronic Factors: The electron-donating hydroxyl and methoxy groups would activate the pyridine ring towards electrophilic attack, primarily at the ortho and para positions relative to these groups. Conversely, the electron-withdrawing nature of the pyridine nitrogen and the bromine atom would deactivate the ring. Computational calculations of Fukui functions or condensed-to-atom electrophilic and nucleophilic softness indices would be necessary to predict the most reactive sites for different types of reactions.
Steric Factors: The bromine atom and the methoxy group at positions 2 and 6, respectively, would create significant steric hindrance, potentially blocking reactions at adjacent positions.
A thorough computational study would involve modeling the transition states for various substitution reactions to determine the activation energies and thereby predict the most favorable reaction pathways and the resulting regioselectivity.
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the methoxy group and the potential for intramolecular hydrogen bonding between the hydroxyl group and the adjacent nitrogen or methoxy group are key aspects of the conformational landscape of this compound.
Conformational Analysis would involve systematically rotating the rotatable bonds (C-O bonds of the methoxy and hydroxyl groups) and calculating the potential energy at each step. This would identify the most stable conformers (local and global minima) and the energy barriers between them.
Molecular Dynamics (MD) Simulations would provide insights into the dynamic behavior of the molecule over time at a given temperature. These simulations could reveal:
The preferred conformations in a solution environment.
The dynamics of intramolecular hydrogen bonding.
Hypothetical Data Table: Key Dihedral Angles of Stable Conformers
| Conformer | Dihedral Angle C5-C6-O-CH3 (°) | Dihedral Angle C2-C3-O-H (°) | Relative Energy (kcal/mol) |
| 1 | ~0 | ~0 | 0.0 |
| 2 | ~180 | ~0 | (Hypothetical Value) |
| 3 | ~0 | ~180 | (Hypothetical Value) |
| 4 | ~180 | ~180 | (Hypothetical Value) |
Note: This table is for illustrative purposes only and does not represent published data.
Future Research Directions and Emerging Challenges in 2 Bromo 6 Methoxypyridin 3 Ol Chemistry
Development of More Sustainable and Greener Synthetic Routes
The principles of green chemistry are increasingly guiding synthetic strategies. vapourtec.com For 2-Bromo-6-methoxypyridin-3-ol and its derivatives, future research will focus on creating more environmentally benign synthetic pathways. This involves minimizing hazardous reagents and waste, improving atom economy, and using renewable resources.
A critical area for improvement is the methylation step. Traditional methods often employ toxic methylating agents like methyl iodide. nih.gov A greener alternative involves using methanol (B129727) with a catalyst like p-toluenesulfonic acid, a process that yields water and ammonia (B1221849) as the only byproducts. nih.gov Another approach is to reduce the number of synthetic steps through one-pot or multicomponent reactions, which aligns with the principles of reducing derivatives and minimizing waste. nih.gov The goal is to develop routes that are not only efficient but also inherently safer and less polluting. nih.gov
Table 1: Comparison of Traditional vs. Greener Methylation Strategies
| Feature | Traditional Method (e.g., Methyl Iodide) | Greener Alternative (e.g., Methanol/Catalyst) |
| Reagent Toxicity | High (e.g., Methyl iodide is toxic) nih.gov | Low (Methanol is less hazardous) nih.gov |
| Byproducts | Potentially hazardous salts | Water and ammonia nih.gov |
| Process Simplicity | Often requires harsh conditions | Can be performed under simpler conditions nih.gov |
| Environmental Impact | Higher | Minimal pollution nih.gov |
Exploration of Novel Catalytic Transformations
The bromine atom on the this compound ring is a prime handle for various catalytic cross-coupling reactions. While established methods like Suzuki and Buchwald-Hartwig aminations are used, there is a significant opportunity to explore novel catalytic systems. mdpi.com Future research will likely focus on catalysts that offer higher efficiency, broader substrate scope, and lower catalyst loading, particularly with earth-abundant metals.
Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination using Pd2(dba)3 and Xantphos, have been successful in coupling amines to similar pyridine (B92270) scaffolds. mdpi.com The challenge lies in adapting and optimizing these conditions for the specific electronic and steric environment of this compound. The development of catalysts for C-H activation directly on the pyridine ring could also open up new avenues for functionalization, bypassing the need for pre-functionalized starting materials.
Advanced Derivatization for Enhanced Synthetic Utility
The true value of this compound lies in its potential for derivatization. The three distinct functional groups—bromo, methoxy (B1213986), and hydroxyl—allow for a wide range of chemical modifications. Future work will focus on creating a diverse library of derivatives with enhanced synthetic utility for applications in drug discovery and materials science. google.com
For instance, the bromo group can be replaced through nucleophilic aromatic substitution or used in cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. vapourtec.commdpi.com The hydroxyl group can be alkylated, acylated, or converted into other functional groups, while the methoxy group can be selectively demethylated to reveal a second hydroxyl group if needed. This multi-functional nature allows it to be a key intermediate in the synthesis of complex heterocyclic compounds. google.com Research into creating scaffolded ligands for unique metal complexes is one such area of exploration. georgiasouthern.edu
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including enhanced safety, better process control, and easier scalability. vapourtec.com The integration of this compound chemistry with flow platforms is a significant future direction. Flow reactors can enable reactions that are difficult or hazardous to perform in batch, such as those involving high temperatures and pressures. georgiasouthern.edu
Furthermore, combining flow chemistry with automated synthesis platforms can dramatically accelerate the discovery and optimization of new derivatives. chemrxiv.orgchemrxiv.org Automated systems can perform iterative cross-coupling and derivatization steps with high speed and precision, allowing for the rapid generation of small molecule libraries based on the this compound core. chemrxiv.org This high-throughput approach is invaluable for screening new drug candidates and functional materials.
Table 2: Advantages of Flow Chemistry in Pyridine Derivative Synthesis
| Advantage | Description |
| Enhanced Safety | Smaller reaction volumes and better heat dissipation reduce risks. vapourtec.com |
| Improved Control | Precise control over reaction parameters like temperature, pressure, and time. vapourtec.com |
| Scalability | Seamless scaling from laboratory to industrial production by running the system for longer periods. vapourtec.com |
| High-Throughput | Can be coupled with automation for rapid synthesis and optimization. chemrxiv.org |
Deeper Understanding of Electronic Effects through Advanced Theoretical Models
A comprehensive understanding of the electronic properties of this compound is crucial for predicting its reactivity and designing effective synthetic strategies. Advanced theoretical and computational models, such as Density Functional Theory (DFT), can provide deep insights into the molecule's structure and electronic distribution.
Computational studies can elucidate how the interplay between the electron-withdrawing bromo group and the electron-donating methoxy and hydroxyl groups influences the reactivity of the pyridine ring. For example, crystallographic studies on related compounds like 2-Bromo-3-hydroxy-6-methylpyridine show how substituents are displaced from the pyridine ring plane, which affects intermolecular interactions like hydrogen bonding. researchgate.net Theoretical models can predict bond lengths, bond angles, and electron density, helping to rationalize observed reaction outcomes and guide the development of new transformations. researchgate.netresearchgate.net This predictive power is essential for moving beyond trial-and-error synthesis to a more rational, design-driven approach.
Q & A
Q. What pharmacokinetic parameters should be prioritized when evaluating derivatives of this compound?
- Focus on bioavailability (%F) and metabolic stability (CYP450 clearance). Lipophilic derivatives (logP >2) show improved blood-brain barrier penetration, while polar groups (e.g., -SO₂NH₂) reduce hepatic extraction ratios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
